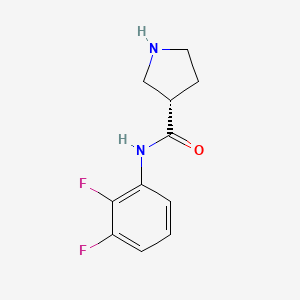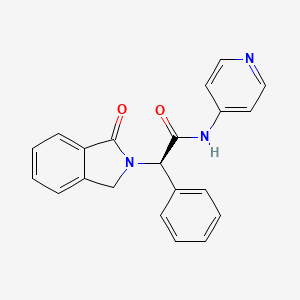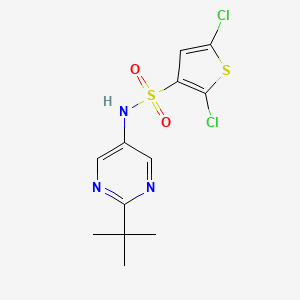![molecular formula C13H18ClNO3 B7646729 (2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid, also known as CMA, is a compound that has been extensively studied for its potential therapeutic applications. CMA is a chiral molecule with a molecular weight of 295.8 g/mol and a chemical formula of C14H20ClNO3.
Scientific Research Applications
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation studies have also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid's mechanism of action is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, this compound has been shown to inhibit the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity and stability. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound can be expensive to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on (2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzylamine with (R)-3-methyl-2-butanol. The resulting intermediate is then treated with a strong acid to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
properties
IUPAC Name |
(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8(2)12(13(16)17)15-7-9-4-5-11(18-3)10(14)6-9/h4-6,8,12,15H,7H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGANODGJTQMLRN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NCC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B7646655.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)


![[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7646689.png)
![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)

![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)

![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)